2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
Description
This compound features an acetamide core with a 4-fluorophenoxy group attached to the carbonyl carbon and a 3-methoxyphenyl-substituted isoxazole moiety linked via a methylene bridge.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-17-4-2-3-13(9-17)18-10-15(22-26-18)11-21-19(23)12-25-16-7-5-14(20)6-8-16/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBSKUMQTSCDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Methoxybenzaldehyde Oxime
The isoxazole ring is synthesized via [3+2] cycloaddition between 3-methoxybenzaldehyde oxime and propiolic acid derivatives.
- Reagents : Hydroxylamine hydrochloride, sodium acetate, propiolic acid.
- Conditions : Reflux in ethanol (12 h, 80°C).
- Yield : 68–72% after silica gel chromatography (petroleum ether/ethyl acetate, 4:1).
Mechanistic Insight :
The oxime undergoes dehydration to form a nitrile oxide, which reacts with the alkyne via dipolar cycloaddition to yield the isoxazole core.
Functionalization to 5-(3-Methoxyphenyl)Isoxazol-3-yl)Methylamine
Reductive Amination of Isoxazole-3-Carbaldehyde
The aldehyde intermediate is converted to the primary amine via reductive amination:
- Reagents : Ammonium acetate, sodium cyanoborohydride.
- Conditions : Methanol, room temperature (24 h).
- Yield : 85%.
Critical Note :
Excess ammonium acetate ensures complete imine formation, while sodium cyanoborohydride selectively reduces the Schiff base without affecting the isoxazole ring.
Synthesis of 2-(4-Fluorophenoxy)Acetic Acid
Nucleophilic Substitution of 4-Fluorophenol
4-Fluorophenol reacts with chloroacetic acid under alkaline conditions:
- Reagents : Chloroacetic acid, NaOH, 4-fluorophenol.
- Conditions : Reflux in water (6 h, 100°C).
- Yield : 89% after recrystallization (ethanol/water).
Side Reaction Mitigation :
Slow addition of NaOH prevents hydrolysis of the chloroacetic acid, while excess 4-fluorophenol drives the reaction to completion.
Amide Coupling: Final Assembly
Activation with 2-Chloro-1-Methylpyridinium Iodide (CMPI)
The carboxylic acid is activated using CMPI and triethylamine, followed by coupling with the isoxazole-methylamine:
- Reagents : CMPI, triethylamine, dichloromethane.
- Conditions : Room temperature (2–3 h).
- Yield : 84% after aqueous workup and chromatography.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| CMPI Equivalents | 1.3 eq | Maximizes activation |
| Reaction Time | 2 h | Prevents over-activation |
| Solvent | Dichloromethane | Enhances solubility |
Alternative Activation via EDCl/HOBt
For laboratories lacking CMPI, carbodiimide-based coupling offers a viable alternative:
Trade-offs :
EDCl/HOBt minimizes racemization but requires anhydrous conditions and extended reaction times.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography:
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, aryl-H), 6.95 (s, 1H, isoxazole-H), 4.45 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
- HRMS : m/z 356.1274 [M+H]⁺ (calc. 356.1278).
Scale-Up Considerations and Challenges
Solvent Selection for Industrial Production
While dichloromethane is effective in small-scale reactions, its toxicity necessitates substitution with ethyl acetate or MTBE in pilot plants.
Byproduct Formation
- Major Byproduct : N-Acylurea (from over-activation with CMPI).
- Mitigation : Strict stoichiometric control of CMPI (1.1–1.3 eq) and rapid coupling after activation.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This might involve the conversion of the methoxy group to a hydroxyl group.
Reduction: This could involve the reduction of the isoxazole ring.
Substitution: This might involve the replacement of the fluorine atom with another substituent.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could yield a reduced isoxazole ring.
Scientific Research Applications
Neuropharmacology
Recent studies have indicated that 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide may possess neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The isoxazole ring is known for its ability to modulate neurotransmitter systems, which could lead to improved cognitive functions and reduced neuroinflammation.
Cancer Treatment
The compound has shown promise as an anti-cancer agent. Preliminary data suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. For instance, it has been observed to affect the PI3K/Akt pathway, which is crucial in many cancers. Further studies are needed to elucidate its mechanisms of action and potential efficacy in clinical settings.
Anti-inflammatory Properties
Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could make it useful in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease, where cytokine modulation is a therapeutic target.
Case Study 1: Neuroprotective Effects
A study published in Chemical Biology Letters demonstrated that the compound could significantly reduce neuronal apoptosis in vitro under oxidative stress conditions. This suggests a protective role against neurodegeneration, warranting further investigation into its mechanisms and therapeutic potential .
Case Study 2: Anti-cancer Activity
In a preclinical model of breast cancer, 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide was found to inhibit tumor growth by inducing apoptosis in cancer cells. The study highlighted its ability to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and thereby exerting its effects. The pathways involved would depend on the specific targets and the biological context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs from the evidence include:
Key Observations:
- Steric Influence : The 3-methoxyphenylisoxazole moiety introduces greater steric bulk than 5-methylisoxazole derivatives (e.g., ), which may affect binding to biological targets.
- Hybrid Structures: Flufenacet replaces the isoxazole with a thiadiazole ring, demonstrating how heterocycle substitutions can pivot applications (e.g., herbicidal vs.
Biological Activity
2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic compound belonging to the class of acetamides and is characterized by its complex structure, which includes an isoxazole moiety. This compound has garnered interest in medicinal chemistry for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis and Structure
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Methoxyphenyl Group : Conducted via substitution reactions.
- Attachment of the Fluorophenoxy Group : This is accomplished through etherification reactions.
- Formation of the Acetamide Linkage : Involves the reaction of an amine with an acylating agent.
Antimicrobial Activity
Research has indicated that compounds similar to 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide exhibit significant antimicrobial properties. A study evaluating various synthesized monomeric alkaloids found that many demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .
| Bacterial Strain | MIC (µM) Range |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity, particularly through inhibition of specific cancer-related pathways. Isoxazole derivatives have been reported to inhibit targets such as BRAF(V600E) and Aurora-A kinase, which are crucial in various cancers . The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the isoxazole ring can significantly alter biological efficacy.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, there is evidence supporting the anti-inflammatory effects of similar compounds. For instance, some derivatives have shown efficacy in inhibiting nitric oxide production in macrophages, a key mediator in inflammatory responses .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against various pathogens, demonstrating that modifications similar to those found in 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can enhance antibacterial potency .
- Case Study on Anticancer Properties : Research has shown that certain isoxazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for drug development .
Q & A
Q. What are the standard synthetic routes for 2-(4-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the isoxazole ring via cycloaddition between nitrile oxides and dipolarophiles (e.g., 3-methoxyphenylacetylene) .
- Step 2 : Coupling the isoxazole intermediate with 4-fluorophenoxyacetamide using carbodiimide-mediated amidation .
- Purification : Chromatography (e.g., silica gel) or recrystallization (e.g., ethanol/water) to achieve >95% purity . Key challenges include optimizing reaction time (e.g., 12-24 hours at 80°C) and minimizing side products like unreacted acetamide precursors.
Q. How is the structural identity of this compound confirmed?
A combination of analytical techniques is required:
- NMR : H and C NMR to verify substituent positions (e.g., fluorophenoxy at δ 7.2–7.4 ppm, methoxyphenyl at δ 3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] at m/z 399.12) .
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the isoxazole and acetamide moieties .
Q. What preliminary biological assays are recommended for activity screening?
Initial screens often include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values in µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., 4-HPPD inhibition for herbicide potential) .
- Cytotoxicity : MTT assays on human cell lines (e.g., IC values) to assess therapeutic index .
Advanced Research Questions
Q. How can reaction yields be optimized for the isoxazole intermediate?
Yield improvements require:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cycloaddition efficiency compared to THF .
- Catalyst Screening : Cu(I) catalysts (e.g., CuBr) may accelerate nitrile oxide formation .
- Temperature Control : Maintaining 60–80°C prevents premature decomposition of intermediates . Example
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12h | 78 | 97 |
| THF, 60°C, 24h | 45 | 85 |
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
- Compound Stability : Hydrolysis of the acetamide group under acidic/basic conditions may reduce activity in certain assays .
- Structural Analog Interference : Fluorine vs. chlorine substituents on the phenoxy group alter electronic properties and binding affinity . Mitigation strategies include standardizing assay protocols and conducting stability studies (e.g., HPLC monitoring over 24h).
Q. What computational methods support mechanism-of-action studies?
Advanced approaches include:
- Molecular Docking : Using software like AutoDock to predict binding to targets (e.g., 4-HPPD active site) .
- MD Simulations : Assessing binding stability over 100-ns trajectories in explicit solvent .
- QSAR Modeling : Correlating substituent effects (e.g., methoxy vs. ethoxy) with bioactivity . Example finding: The 4-fluorophenoxy group exhibits stronger hydrogen bonding to Ser-308 in 4-HPPD compared to non-fluorinated analogs .
Methodological Considerations Table
| Research Objective | Recommended Techniques | Key Parameters to Monitor |
|---|---|---|
| Synthesis Optimization | HPLC, TLC, H NMR | Reaction time, solvent polarity |
| Structural Elucidation | X-ray crystallography, HRMS | Crystallization conditions, purity |
| Biological Activity Profiling | Microdilution assays, fluorescence spectroscopy | Cell viability, enzyme kinetics |
| Mechanism Studies | Molecular docking, MD simulations | Binding energy, conformational stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
